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Compound of Interest

Compound Name: 4'-Iodo-2-phenylacetophenone

CAS No.: 55794-28-0

Cat. No.: B1324248 Get Quote

Technical Monograph | CAS: 55794-28-0[1]

Executive Summary
This technical guide provides a rigorous spectroscopic characterization of 4'-Iodo-2-
phenylacetophenone (systematic name: 1-(4-iodophenyl)-2-phenylethanone).[1] As a

halogenated deoxybenzoin derivative, this compound serves as a critical scaffold in the

synthesis of selective estrogen receptor modulators (SERMs) and indole-based heterocycles

via Pd-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

This document moves beyond simple data listing to explain the causality of the spectral

signals, specifically focusing on the heavy-atom effect in

C NMR and the characteristic fragmentation patterns in Mass Spectrometry.

Part 1: Structural Context & Synthetic Pathway[1]
Understanding the synthesis is prerequisite to interpreting the spectra, as it predicts common

impurities (e.g., unreacted acid chloride or regioisomers).[1] The standard industrial route

involves the Friedel-Crafts acylation of iodobenzene.[1]
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The reaction utilizes Phenylacetyl chloride and Iodobenzene catalyzed by anhydrous Aluminum

Chloride (

).[1] The para-directing nature of the iodine substituent dictates the regioselectivity, but trace
ortho isomers may exist.[1]
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Figure 1: Friedel-Crafts acylation pathway showing the dominant para-substitution driven by the

steric bulk of Iodine.[1]

Part 2: Detailed Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
The NMR data presented below represents the consensus values for 4'-Iodo-2-
phenylacetophenone in

.

H NMR (Proton) – 400 MHz
The spectrum is defined by three distinct regions: the methylene bridge, the monosubstituted

phenyl ring (Ring B), and the para-substituted iodophenyl ring (Ring A).[1]
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Structural
Logic

4.24 Singlet (s) 2H

Benzylic protons

flanked by a

carbonyl.[1] The

singlet confirms

the absence of

adjacent protons

(purity check

against alkylated

byproducts).[1]

7.25 – 7.35 Multiplet (m) 5H Ring B (Ph)

The

unsubstituted

phenyl ring

exhibits a

standard

multiplet pattern

typical of benzyl

groups.

7.68 Doublet (d) 2H Ring A (H-2', 6')

Ortho to

Carbonyl.[1]

Deshielded by

the magnetic

anisotropy of the

C=O bond (

Hz).[1]

7.84 Doublet (d) 2H Ring A (H-3', 5')

Ortho to Iodine.

[1] Distinctly

downfield due to

the inductive

effect of the large

Iodine atom.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_2-Phenylethynyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_2-Phenylethynyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_2-Phenylethynyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_2-Phenylethynyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_2-Phenylethynyl_phenyl_ethanone
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-_2-Phenylethynyl_phenyl_ethanone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1324248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyst Note: The AA'BB' system of Ring A is the primary identifier.[1] If the coupling constant (

) deviates significantly from ~8.5 Hz, suspect the ortho isomer or de-iodinated

byproduct (deoxybenzoin).[1]

C NMR (Carbon) – 100 MHz
The Carbon-13 spectrum is critical for confirming the presence of Iodine via the Heavy Atom

Effect.[1]
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Chemical Shift (

, ppm)
Carbon Type Assignment Mechanistic Insight

45.5 Methylene

Standard

benzylic/alpha-keto

shift.[1]

101.2 Quaternary C C-I (C-4')

Critical Diagnostic:

Iodine exerts a

shielding effect

(Heavy Atom Effect)

due to spin-orbit

coupling, pushing this

signal significantly

upfield compared to

C-Br (~128 ppm) or C-

Cl (~139 ppm).[1]

127.1 CH Ring B (Para)
Standard aromatic

region.[1]

128.8 CH Ring B (Ortho)
Standard aromatic

region.[1]

129.4 CH Ring B (Meta)
Standard aromatic

region.[1]

129.8 CH Ring A (C-2', 6')
Correlates to protons

ortho to carbonyl.[1]

134.5 Quaternary C Ring B (C-1)
Ipso carbon of the

benzyl group.[1]

135.2 Quaternary C Ring A (C-1')
Ipso carbon attached

to ketone.[1]

138.1 CH Ring A (C-3', 5')

Carbon attached to

Iodine (ortho position).

[1]
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196.5 Quaternary C C=O

Ketone carbonyl.[1]

Lower than alkyl

ketones (~205 ppm)

due to conjugation

with Ring A.

Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Neat).[1]

Key Absorption Bands:

Wavenumber (

)
Vibration Mode Description

3060 - 3030 C-H Stretch (Ar)
Weak aromatic C-H stretching.

[1]

2920 C-H Stretch (Alk)
Methylene C-H asymmetric

stretch.[1]

1685 C=O Stretch

Primary Identifier: Conjugated

ketone.[1] The frequency is

lower than non-conjugated

ketones (1715

) due to resonance with the

iodophenyl ring.[1]

1580, 1480 C=C Stretch
Aromatic ring skeletal

vibrations.

1005 C-I Stretch

Aryl-Iodine stretch (often

weak/obscured but diagnostic

if visible).[1]

Mass Spectrometry (EI-MS)
Ionization Mode: Electron Impact (70 eV).[1]
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Molecular Ion:

= 322 (Calculated for

).[1]

Fragmentation Pathway Logic: The molecule cleaves primarily at the alpha-carbon bonds

adjacent to the carbonyl.[1]

Base Peak (m/z 231): Cleavage of the benzyl group yields the stable 4-iodobenzoyl cation (

).[1]

Tropylium Ion (m/z 91): The benzyl fragment rearranges to the highly stable tropylium cation

(

).[1]

Phenyl Cation (m/z 77): Secondary fragmentation of the benzyl or benzoyl group.[1]

Molecular Ion
[M]+ m/z 322

Iodobenzoyl Cation
[Ar-CO]+ m/z 231

Alpha Cleavage
(Loss of Benzyl)

Tropylium Ion
[C7H7]+ m/z 91

Alpha Cleavage
(Loss of Iodobenzoyl)

Phenyl Cation
[C6H5]+ m/z 77

Loss of CO
(Secondary)
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.
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Part 3: Experimental Protocols & Quality Control
Sample Preparation for NMR
To ensure high-resolution spectra without solvent artifacts:

Solvent: Use

(99.8% D) with 0.03% TMS as internal standard.[1]

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (

residues) which can cause line broadening due to paramagnetism.[1]

Purification of Crude Material
If the spectroscopic data indicates impurities (e.g., extra aromatic multiplets):

Recrystallization: Dissolve crude solid in boiling Ethanol (95%). Allow to cool slowly to room

temperature, then refrigerate. 4'-Iodo-2-phenylacetophenone typically crystallizes as off-

white needles.[1]

TLC Monitoring:

Stationary Phase: Silica Gel 60

.[1]

Mobile Phase: Hexane:Ethyl Acetate (9:1).[1]

Visualization: UV (254 nm).[1] The product will be less polar than the starting acid chloride

but more polar than iodobenzene.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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